molecular formula C8H16ClNO B6222190 {3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride CAS No. 2757999-84-9

{3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride

Cat. No.: B6222190
CAS No.: 2757999-84-9
M. Wt: 177.7
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Description

{3-aminospiro[33]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an amino group and a methanol group attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and methanol groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino and methanol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

{3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as halides and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of {3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-aminospiro[3.3]heptan-1-yl}methanol
  • {3-aminospiro[3.3]heptan-1-yl}ethanol
  • {3-aminospiro[3.3]heptan-1-yl}propanol

Uniqueness

{3-aminospiro[3.3]heptan-1-yl}methanol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts.

Properties

CAS No.

2757999-84-9

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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